Quinoline-6-sulfonyl fluoride
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Overview
Description
Quinoline-6-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and stability, making them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound, in particular, is characterized by the presence of a quinoline ring system substituted with a sulfonyl fluoride group at the 6-position. This structural feature imparts distinct chemical properties to the compound, enabling its use in diverse applications.
Preparation Methods
The synthesis of quinoline-6-sulfonyl fluoride can be achieved through several routes. One common method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride. This reaction typically proceeds with high yields under mild conditions, making it an efficient approach for the preparation of sulfonyl fluorides . Another method involves the use of Xtalfluor-E®, a bench-stable solid reagent, which allows for the deoxyfluorination of sulfonic acids to sulfonyl fluorides . These methods are advantageous due to their simplicity and the availability of starting materials.
Chemical Reactions Analysis
Quinoline-6-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction:
Radical Reactions: The formation of sulfur(VI) radicals from sulfonyl fluorides has been explored, enabling new synthetic pathways for the preparation of functionalized compounds.
Scientific Research Applications
Quinoline-6-sulfonyl fluoride has found applications in various scientific research fields:
Organic Synthesis:
Chemical Biology: The compound is used in the development of bioorthogonal chemistry techniques, enabling the selective modification of biomolecules in living systems.
Drug Discovery: This compound derivatives have been investigated for their potential as enzyme inhibitors and therapeutic agents.
Materials Science: The unique reactivity of sulfonyl fluorides makes them valuable in the design of functional materials, including polymers and surface modifications.
Mechanism of Action
The mechanism of action of quinoline-6-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on target molecules, such as amino acids in proteins. This covalent modification can inhibit the activity of enzymes or alter the function of biomolecules, making it a useful tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Quinoline-6-sulfonyl fluoride can be compared with other sulfonyl fluorides and quinoline derivatives:
Sulfonyl Fluorides: Compounds like benzenesulfonyl fluoride and methanesulfonyl fluoride share similar reactivity but differ in their structural frameworks.
Quinoline Derivatives: Fluoroquinolines and other quinoline-based compounds exhibit diverse biological activities, including antibacterial and anticancer properties.
Properties
Molecular Formula |
C9H6FNO2S |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
quinoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)8-3-4-9-7(6-8)2-1-5-11-9/h1-6H |
InChI Key |
GIYPEXKQJYZLRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)F)N=C1 |
Origin of Product |
United States |
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